molecular formula C7H4O2S B3044988 4H-Cyclopenta[b]thiophene-4,6(5H)-dione CAS No. 100925-76-6

4H-Cyclopenta[b]thiophene-4,6(5H)-dione

Cat. No.: B3044988
CAS No.: 100925-76-6
M. Wt: 152.17 g/mol
InChI Key: ASZVXHKCNHBASK-UHFFFAOYSA-N
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Description

Structural Significance and Fundamental Chemical Features

4H-Cyclopenta[b]thiophene-4,6(5H)-dione, with the chemical formula C₇H₄O₂S, is characterized by a thiophene (B33073) ring fused to a cyclopentane-1,3-dione ring. nih.gov This fusion results in a relatively rigid, planar bicyclic system. The thiophene component is an electron-rich aromatic heterocycle known for its stability and ability to facilitate charge transport, a property extensively utilized in organic electronics. The cyclopentanedione part of the molecule features two carbonyl (C=O) groups, which are electron-withdrawing in nature.

The presence of the electron-donating thiophene ring fused with the electron-accepting dione (B5365651) moiety creates an intrinsic "donor-acceptor" characteristic within the molecule. This electronic push-pull effect is crucial as it influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The methylene (B1212753) bridge (-CH₂-) flanked by the two carbonyl groups is reactive and offers a key site for chemical modifications, such as Knoevenagel condensation reactions, allowing for the extension of the π-conjugated system. This feature is instrumental in its use as a monomer for polymerization or as a core for building more complex organic semiconductors. researchgate.net

Basic chemical and physical properties of the compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄O₂S
Molecular Weight 152.17 g/mol
IUPAC Name cyclopenta[b]thiophene-4,6-dione
CAS Number 100925-76-6
Canonical SMILES C1C(=O)C2=C(C1=O)SC=C2

Data sourced from PubChem. nih.gov

Historical Context and Evolution of Academic Interest

Detailed historical information regarding the first synthesis of this compound is not extensively documented in prominent literature. Academic interest in this specific isomer appears to be a more recent development, largely driven by the broader explosion of research into thiophene-based materials for organic electronics that began in the late 20th and early 21st centuries.

The evolution of interest is closely tied to the development of its structural isomers, such as 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT), which became a cornerstone building block for high-performance conjugated polymers. researchgate.netresearchgate.net The success of these related compounds likely spurred chemists to synthesize and explore the properties of other cyclopentathiophene isomers, including this compound, to investigate how changes in the fusion geometry and electronic structure would impact material properties. Its commercial availability today suggests its recognized value as a precursor and building block in synthetic chemistry. cymitquimica.comguidechem.comsigmaaldrich.com

Overview of Key Research Areas and Trajectories for this compound

The primary research trajectory for this compound is its application as a monomer or intermediate in the synthesis of functional organic materials. Its structure is particularly well-suited for creating materials used in organic electronics.

Key Research Areas:

Building Block for Conjugated Polymers: The most significant area of interest is its use as a monomer for creating "donor-acceptor" type conjugated polymers. The dione functional groups can be readily reacted to attach other aromatic units, extending the polymer's conjugation and tuning its bandgap. Research on the closely related isomer, cyclopenta[c]thiophene-4,6(5H)-dione, has shown that polymers incorporating this type of unit can be effective donor materials in polymer solar cells (PSCs). researchgate.net This suggests a direct and promising research path for this compound in the field of organic photovoltaics.

Organic Field-Effect Transistors (OFETs): The inherent charge-carrying capacity of the thiophene ring makes this molecule and its derivatives candidates for use in organic semiconductors for OFETs. The planarity of the fused ring system can promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport.

Non-Fullerene Acceptors: The electron-accepting nature of the dione portion, combined with the reactive methylene bridge, makes this scaffold suitable for designing novel non-fullerene acceptors (NFAs) for organic solar cells. By attaching electron-donating end-groups through chemical modification at the dione's alpha-position, researchers can create molecules with the necessary electronic properties to function as efficient electron acceptors.

Future research will likely focus on the synthesis of novel polymers and small molecules derived from this compound and the systematic evaluation of their performance in electronic devices. Fine-tuning the electronic properties through derivatization will be a key strategy to optimize materials for specific applications in solar cells, transistors, and potentially other areas like organic light-emitting diodes (OLEDs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopenta[b]thiophene-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZVXHKCNHBASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454548
Record name 4H-Cyclopenta[b]thiophene-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100925-76-6
Record name 4H-Cyclopenta[b]thiophene-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4h Cyclopenta B Thiophene 4,6 5h Dione and Its Direct Analogues

Core Synthetic Routes for 4H-Cyclopenta[b]thiophene-4,6(5H)-dione

A plausible and efficient method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. This approach leverages well-established reaction mechanisms to construct the fused ring system.

Cyclization Reactions Involving Malonyl Dichloride and 2-Thiophenecarbonyl Chloride

The synthesis commences with the Friedel-Crafts acylation of a suitable thiophene (B33073) derivative. In this proposed pathway, 2-thiophenecarbonyl chloride would first be converted to a more elaborate thiophene substrate, such as 2-(carboxymethyl)thiophene, which can then be activated for acylation. The key cyclization precursor, a thiophene-dicarboxylic acid derivative, would be prepared. This intermediate would then undergo reaction with a dehydrating agent or be converted to its corresponding diacyl chloride.

The crucial step is the intramolecular Friedel-Crafts acylation. The diacid chloride, upon treatment with a Lewis acid catalyst like aluminum chloride, would undergo an intramolecular cyclization. The electrophilic acylium ion generated from one of the acyl chloride groups would attack the electron-rich thiophene ring at the adjacent 3-position, leading to the formation of the five-membered dione (B5365651) ring fused to the thiophene core.

An alternative, more direct conceptual route involves the reaction between a thiophene derivative bearing a nucleophilic carbon at the 3-position and malonyl dichloride. This approach would conceptually proceed via a double acylation mechanism, although controlling such a reaction to achieve the desired cyclized product would be challenging and likely require specific reaction conditions to favor the intramolecular cyclization over intermolecular polymerization.

Detailed Analysis of Reaction Conditions and Solvent Systems

For the proposed intramolecular Friedel-Crafts cyclization, the choice of solvent and reaction conditions is critical. Non-polar, inert solvents such as dichloromethane (B109758) or carbon disulfide are typically employed for Friedel-Crafts reactions to prevent complex formation with the Lewis acid catalyst. The reaction is generally conducted at low temperatures, often starting at 0°C and slowly warming to room temperature, to control the reactivity of the acylium ion and minimize side reactions.

The selection of the Lewis acid is also a key parameter. While aluminum chloride is a powerful and common choice, other Lewis acids such as tin(IV) chloride or boron trifluoride could also be utilized, potentially offering milder reaction conditions and improved selectivity. The stoichiometry of the Lewis acid is crucial; typically, slightly more than one equivalent is required per acyl group to ensure complete formation of the acylium ion.

Table 1: Proposed Reaction Conditions for Intramolecular Cyclization

ParameterConditionRationale
Lewis Acid AlCl₃, SnCl₄To generate the electrophilic acylium ion for intramolecular attack.
Solvent Dichloromethane, Carbon DisulfideInert solvent to avoid side reactions with the catalyst.
Temperature 0°C to Room TemperatureTo control the reaction rate and minimize by-product formation.
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent moisture from deactivating the Lewis acid catalyst.

Optimization Strategies for Reaction Yields and Purity

To optimize the yield and purity of this compound, several strategies can be employed. A slow, controlled addition of the diacyl chloride to the Lewis acid suspension can help maintain a low concentration of the reactive intermediate, thereby favoring the desired intramolecular cyclization over potential intermolecular reactions.

Furthermore, the purity of the starting materials, particularly the thiophene precursor and malonyl dichloride, is paramount. Any impurities could lead to the formation of undesired side products that may be difficult to separate from the target compound.

Post-reaction workup is also a critical step for ensuring high purity. This typically involves quenching the reaction mixture with ice-water to decompose the Lewis acid complex, followed by extraction of the organic product. Purification of the crude product can then be achieved through techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization would depend on the solubility characteristics of the final product and impurities.

Synthesis of Halogenated Derivatives of this compound

Halogenated derivatives of this compound are important for further functionalization and for tuning the electronic properties of the molecule. The synthesis of these derivatives is typically achieved through electrophilic halogenation.

Preparation of 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione

The preparation of 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione can be accomplished by the direct bromination of the parent dione. A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as acetic acid or a mixture of chloroform (B151607) and acetic acid.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich thiophene ring of this compound attacks the electrophilic bromine species generated from NBS.

Table 2: Reagents for the Synthesis of 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione

ReagentRole
This compoundSubstrate
N-Bromosuccinimide (NBS)Brominating Agent
Acetic Acid / ChloroformSolvent

Regioselectivity and Mechanistic Aspects of Halogenation

The regioselectivity of the bromination of this compound is a key consideration. Thiophene and its derivatives are known to undergo electrophilic substitution preferentially at the 2- and 5-positions, as the intermediates formed by attack at these positions are more stabilized by resonance.

In the case of this compound, the 3- and 3a-positions are part of the fused ring system, leaving the 2- and 5-positions as the most likely sites for electrophilic attack. The dione functionality on the fused cyclopentane (B165970) ring is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. However, the inherent reactivity of the thiophene ring is generally sufficient for halogenation to occur under appropriate conditions.

The mechanism involves the attack of the π-electrons of the thiophene ring on the electrophilic bromine atom from NBS. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon atom bearing the bromine atom restores the aromaticity of the thiophene ring and yields the final 2-bromo-substituted product. The preference for substitution at the 2-position over the 5-position (if it were unsubstituted) is a well-established principle in thiophene chemistry due to the greater stabilization of the cationic intermediate.

Functionalization and Protection Strategies of the this compound Core

The functionalization of the this compound core is crucial for its incorporation into larger molecular architectures and for fine-tuning its electronic and physical properties. Key strategies include the protection of the reactive ketone functionalities and the alkylation of the cyclopentanedione moiety.

Derivatization into Acetals for Synthetic Manipulation (e.g., bis(ethylene acetal) derivatives)

The two ketone groups in the this compound ring are susceptible to a variety of nucleophilic attacks. In multi-step syntheses, it is often necessary to protect these groups to prevent unwanted side reactions. A common and effective method for protecting ketones is their conversion to acetals, which are stable under basic and nucleophilic conditions. chem-station.com The reaction with ethylene (B1197577) glycol in the presence of an acid catalyst yields a 1,3-dioxolane, a five-membered cyclic acetal. atamanchemicals.comambeed.comyoutube.com

This protection strategy would likely be applicable to this compound, resulting in the formation of a bis(ethylene acetal) derivative. The reaction would typically be carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product. The protecting groups can be subsequently removed by acid-catalyzed hydrolysis when desired.

Table 1: General Conditions for Acetal Protection of Ketones

Reagent Catalyst Solvent Conditions
Ethylene Glycol p-Toluenesulfonic acid (p-TsOH) Toluene Reflux with Dean-Stark trap
Ethylene Glycol Boron trifluoride etherate (BF3·Et2O) Dichloromethane Room Temperature

This table represents general conditions for the protection of ketones and is expected to be applicable to this compound based on the known reactivity of 1,3-diones.

Alkylation Strategies for Modified Solubility and Electronic Properties

Alkylation of the this compound core, specifically at the C5 position (the methylene (B1212753) group between the two carbonyls), is a key method for modifying its solubility and electronic properties. The introduction of alkyl chains can enhance solubility in organic solvents, which is crucial for solution-based processing of materials derived from this core. Furthermore, the electronic nature of the alkyl group can influence the electron density within the conjugated system, thereby tuning its optical and electronic characteristics.

The alkylation of cyclic 1,3-diones is a well-established transformation in organic synthesis. ias.ac.inresearchgate.netacs.org The acidic nature of the protons at the C5 position allows for deprotonation with a suitable base to form an enolate, which can then act as a nucleophile in a reaction with an alkyl halide. A significant challenge in the alkylation of 1,3-diones is the potential for O-alkylation, where the alkyl group attaches to one of the oxygen atoms of the enolate. The ratio of C- to O-alkylation can be influenced by factors such as the solvent, the counter-ion of the base, and the nature of the alkylating agent. nih.gov To circumvent this, derivatization of the dione, for example into a ketohydrazone, can be employed to ensure selective C-alkylation. nih.govlookchem.com

Table 2: Representative Conditions for Alkylation of Cyclic 1,3-Diones

Substrate Base Alkylating Agent Solvent Product Type
Cyclohexane-1,3-dione - Gramine (Mannich Base) Toluene C-Alkylation
2-Methylcyclohexane-1,3-dione Dimethylhydrazone KH Unactivated sp3 electrophiles THF C-Alkylation

This table showcases various reported methods for the alkylation of cyclic 1,3-diones, which could serve as a starting point for developing specific protocols for this compound.

Advanced Spectroscopic and Analytical Characterization of 4h Cyclopenta B Thiophene 4,6 5h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4H-Cyclopenta[b]thiophene-4,6(5H)-dione, both proton (¹H) and carbon-13 (¹³C) NMR would be essential for confirming its bicyclic structure, which features a thiophene (B33073) ring fused to a cyclopentane-1,3-dione moiety.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the thiophene ring and the methylene (B1212753) protons on the cyclopentanedione ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be invaluable for assigning these protons to their specific positions in the molecule.

Expected ¹H NMR Data (Hypothetical):

Thiophene Protons (H-2 and H-3): These aromatic protons would likely appear as doublets in the downfield region of the spectrum, characteristic of protons on an electron-deficient heterocyclic ring. Their coupling constant would be indicative of their ortho relationship.

Methylene Protons (H-5): The protons of the CH₂ group in the cyclopentanedione ring would be expected to appear as a singlet in the aliphatic region of the spectrum.

Despite extensive searches, no experimentally obtained ¹H NMR data for this specific compound has been reported in publicly accessible literature.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons, the olefinic carbons of the thiophene ring, the quaternary carbons at the ring fusion, and the methylene carbon of the cyclopentanedione ring. While a ¹³C NMR spectrum is noted to be available in the PubChem database, the specific chemical shift data is not provided. cymitquimica.com

Expected ¹³C NMR Data (Hypothetical):

Carbonyl Carbons (C-4 and C-6): These would be the most downfield signals due to the strong deshielding effect of the oxygen atoms.

Thiophene Carbons (C-2, C-3, C-3a, C-6a): The chemical shifts of these carbons would provide insight into the electronic structure of the thiophene ring as part of the fused system.

Methylene Carbon (C-5): This aliphatic carbon would appear at the most upfield region of the spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The mass spectrum obtained would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and a series of fragment ions that could help to confirm its structure. A GC-MS spectrum is referenced in the PubChem database, but the fragmentation data is not accessible. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₄O₂S), HRMS would be able to confirm this exact molecular formula by distinguishing its precise mass from other combinations of atoms with the same nominal mass. No published HRMS data for this compound could be located.

Electrochemical Characterization Methods for Redox Behavior

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of a molecule, i.e., its ability to be oxidized or reduced. The fused aromatic system of this compound suggests that it may exhibit interesting electrochemical behavior. The electron-withdrawing nature of the dione (B5365651) functionality would likely influence the oxidation potential of the thiophene ring. A search of the scientific literature did not yield any studies on the electrochemical characterization of this specific compound.

Cyclic Voltammetry (CV) for Energy Level Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species and determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). upb.rocore.ac.uk These energy levels are crucial in predicting the electronic behavior of organic materials in devices such as organic solar cells and light-emitting diodes. upb.ro

The CV measurement is typically performed in a three-electrode cell containing a working electrode, a counter electrode, and a reference electrode. core.ac.uk The compound of interest is dissolved in a suitable solvent with a supporting electrolyte to ensure conductivity. imist.ma By applying a sweeping potential, the oxidation and reduction potentials of the compound can be measured.

From the onset potentials of the oxidation (Eox) and reduction (Ered) peaks in the voltammogram, the HOMO and LUMO energy levels can be estimated using empirical equations, often referenced against a standard like ferrocene. imist.maresearchgate.net The HOMO level relates to the energy required to remove an electron (oxidation), while the LUMO level corresponds to the energy needed to inject an electron (reduction). imist.ma

For thiophene-based molecules, the electronic properties are influenced by their specific molecular structure. In derivatives of the related compound, 4H-cyclopenta[2,1-b:3,4-b']bithiophene, it has been observed that the bridging group plays a significant role in determining the electrochemical properties. nih.gov The presence of an electron-withdrawing group, such as the ketone (C=O) in the dione bridge of this compound, is expected to influence the LUMO energy level significantly. nih.gov Specifically, strong π-accepting bridges can lead to lower-energy LUMO levels. nih.gov

A summary of the general parameters and calculations involved in a typical CV experiment for determining the energy levels of organic compounds is presented in the interactive table below.

ParameterDescriptionTypical Conditions / Formula
Working Electrode The electrode where the reaction of interest occurs.Platinum (Pt) or Glassy Carbon
Counter Electrode An electrode that completes the electrical circuit.Platinum (Pt) wire
Reference Electrode An electrode with a stable and known potential.Saturated Calomel Electrode (SCE) or Ag/AgCl
Solvent Dissolves the sample and supporting electrolyte.Dichloromethane (B109758) (DCM), Acetonitrile (ACN)
Supporting Electrolyte Provides conductivity to the solution.0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (NBu4PF6)
Internal Standard A compound with a known redox potential for calibration.Ferrocene/Ferrocenium (Fc/Fc+)
HOMO Calculation EHOMO = -e (Eoxonset - E1/2, Fc/Fc+ + 4.8) [eV]Based on the onset of the first oxidation peak.
LUMO Calculation ELUMO = -e (Eredonset - E1/2, Fc/Fc+ + 4.8) [eV]Based on the onset of the first reduction peak.
Electrochemical Band Gap Eg =ELUMO - EHOMO

Chromatographic and Other Purification Techniques

Achieving high purity is a prerequisite for the accurate characterization and successful application of organic electronic materials. Impurities can act as traps for charge carriers, degrading device performance. Therefore, effective purification techniques are critical.

Silica (B1680970) Gel Column Chromatography for Compound Isolation

Silica gel column chromatography is a standard and widely used method for the purification of organic compounds. This technique separates molecules based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For compounds related to this compound, silica gel chromatography has proven effective for isolation and purification. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like dichloromethane (DCM), is crucial for achieving good separation. The polarity of the eluent is adjusted to control the retention of the compound on the silica gel column.

The following table summarizes typical conditions used in the purification of thiophene derivatives via silica gel column chromatography.

ParameterDescriptionTypical Conditions
Stationary Phase The adsorbent material packed in the column.Silica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) The solvent system that moves the compound through the column.Mixtures of Dichloromethane (DCM) and Hexane
Eluent Ratios The volume ratio of solvents in the mobile phase.1:1, 2:1, or 3:2 (DCM:Hexane)
Detection Method Method used to monitor the separation.Thin-Layer Chromatography (TLC) with UV light visualization

Recrystallization Procedures for Compound Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For dione-containing aromatic compounds, selecting an appropriate solvent is key to successful recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a structurally similar compound, benzo[1,2-b:4,5-b′]dithiophene-4,8-dione, recrystallization from glacial acetic acid has been reported to yield the pure product. nih.gov An alternative method for obtaining high-quality crystals can be slow evaporation of a solution of the compound, for instance, in chloroform (B151607). nih.gov

The general steps for recrystallization are outlined below.

StepProcedurePurpose
1. Solvent Selection Choose a solvent in which the compound has high solubility when hot and low solubility when cold.To maximize the recovery of the pure compound.
2. Dissolution Dissolve the crude compound in a minimum amount of the hot solvent.To create a saturated solution from which crystals will form upon cooling.
3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution.To remove solid impurities.
4. Cooling Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.To induce the formation of well-defined, pure crystals.
5. Crystal Collection Collect the purified crystals by filtration.To separate the pure solid from the impurity-containing mother liquor.
6. Washing Wash the crystals with a small amount of cold solvent.To remove any remaining mother liquor from the crystal surfaces.
7. Drying Dry the crystals to remove any residual solvent.To obtain the final, pure, solid compound.

Theoretical and Computational Investigations of 4h Cyclopenta B Thiophene 4,6 5h Dione and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods allow researchers to model molecular behavior at the atomic level, providing data that complements and sometimes precedes experimental synthesis and characterization.

Density Functional Theory (DFT) has become a standard method for investigating the properties of thiophene-based heterocyclic compounds and their derivatives. nih.gov DFT calculations are used to determine optimized molecular geometries, stabilities, and various electronic and thermodynamic properties. nih.gov For instance, studies on related bridged dithiophene S-oxides (BTOs) have successfully used the B3LYP functional with the 6-31G(d) basis set to calculate thermodynamic parameters such as changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). nih.govdoaj.org These calculations have shown good agreement with results from semi-empirical methods like PM3. nih.gov

The application of DFT extends to understanding the fundamental electronic structure, including net charges, bond lengths, and dipole moments, which are crucial in determining the reactivity and intermolecular interactions of thiophene (B33073) derivatives. nih.gov By modeling these properties, DFT provides a foundational understanding of how the core structure of 4H-Cyclopenta[b]thiophene-4,6(5H)-dione influences its chemical behavior and the potential of its derivatives.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The HOMO energy is related to the ionization potential or the ability to donate an electron, while the LUMO energy corresponds to the electron affinity, or the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (or band gap), is a key parameter that influences the molecule's chemical reactivity and kinetic stability. nih.govdoaj.org A large energy gap suggests high stability and low reactivity.

Theoretical studies on derivatives of the closely related 4H-cyclopenta[2,1-b,3;4-b']dithiophene S-oxide (BTO) system demonstrate how modifying the bridging atom (X) in the cyclopentane (B165970) ring significantly impacts the band gap. Calculations at the B3LYP/6-31G* level show that the band gap can be tuned over a range, for example, from 3.16 eV to 3.94 eV, by substituting the bridge with different groups. nih.gov This tunability is a crucial aspect for designing materials for specific electronic applications.

Table 1: Calculated Band Gaps for Bridged Dithiophene S-Oxide (BTO-X) Derivatives

Derivative (Bridging Group X) Calculated Band Gap (eV) at B3LYP/6-31G*
BTO-B (BH₂) 3.16

This data is based on theoretical studies of 4H-cyclopenta[2,1-b,3;4-b']dithiophene S-oxide derivatives, which serve as a model for understanding the electronic properties of related cyclopentathiophene systems. nih.gov

Predictive Modeling of Spectroscopic Signatures

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These calculations can model the electronic transitions that occur when a molecule absorbs light, allowing for the prediction of UV-visible absorption spectra.

For derivatives of bridged dithiophenes, TD-DFT calculations have been used to determine the maximum absorption wavelength (λmax). nih.gov These studies reveal a strong correlation between the molecular structure and the observed optical properties. For example, introducing electron-withdrawing groups such as S=O, SiH₂, or BH₂ as the bridge in 4H-cyclopenta[2,1-b,3;4-b']dithiophene S-oxide derivatives causes a shift of λmax to longer wavelengths (a bathochromic shift). nih.gov Conversely, other bridging atoms can induce a shift to shorter wavelengths. This predictive capability is essential for designing chromophores with specific light-absorbing properties for applications in dyes, sensors, or organic solar cells.

Theoretical Studies on Reaction Mechanisms and Energetics

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. Such studies provide detailed insights into reaction pathways, activation energies, and the kinetics of a given transformation. rsc.orgresearchgate.net

In the context of thiophene and related heterocyclic compounds, DFT has been widely used to investigate the mechanisms of various reactions, including cycloadditions. chemrxiv.orgnih.govpku.edu.cn Theoretical calculations can distinguish between different possible pathways, such as concerted (one-step) or stepwise (multi-step) mechanisms. nih.gov For example, in the Diels-Alder reaction involving thiophene, computational studies have shown that the activation energy is influenced not only by the aromaticity of the thiophene ring but also significantly by the geometric distance between the reacting termini of the diene. chemrxiv.org By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathway and understand the factors that control selectivity. researchgate.netnih.gov While specific mechanistic studies on this compound are not widely reported, these established computational methodologies are directly applicable to understanding its reactivity, such as its participation in addition or condensation reactions at the ketone functionalities.

Computational Design Principles for Molecular Interactions in Derivatives

A primary goal of computational chemistry in materials science is to establish clear design principles that link molecular structure to macroscopic properties. By systematically studying a series of derivatives in silico, it is possible to develop a predictive understanding of structure-property relationships. This allows for the rational design of new molecules with enhanced or specific functionalities, minimizing the need for laborious trial-and-error synthesis.

For thiophene-based materials intended for organic electronics, computational studies focus on properties like charge carrier mobility and reorganization energies. nih.gov The analysis of how HOMO and LUMO energy levels are affected by different substituent groups is a cornerstone of molecular design. For example, the knowledge that electron-withdrawing groups can lower the band gap and red-shift the absorption spectrum allows for the targeted design of materials that absorb light in a specific region of the solar spectrum. nih.gov Furthermore, computational models can investigate intermolecular interactions, such as π-π stacking, which are critical for charge transport in organic semiconductors. By optimizing these interactions through molecular design, derivatives of this compound could be developed for applications in organic field-effect transistors (OFETs) and photovoltaic devices.

Role of 4h Cyclopenta B Thiophene 4,6 5h Dione in Advanced Material Architectures

Integration as a Monomer Unit or Precursor in Organic Semiconductor Design

The unique electronic and structural characteristics of the 4H-Cyclopenta[b]thiophene-4,6(5H)-dione core allow it to be effectively used as a monomer or a precursor in synthesizing sophisticated organic semiconductors. Its electron-deficient nature is a key attribute for creating materials with tailored electronic functionalities.

The development of non-fullerene acceptors (NFAs) has been a transformative step in the field of organic photovoltaics (OPVs), moving beyond the limitations of traditional fullerene derivatives. mdpi.com Derivatives of 4H-Cyclopenta[b]thiophene, particularly 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT), serve as a fundamental electron-donating core in acceptor-donor-acceptor (A-D-A) structured NFAs. mdpi.comnih.gov This architecture involves a central electron-rich unit flanked by strong electron-withdrawing end groups. mdpi.com

The incorporation of the planar CPDT donor core enhances charge transport and improves absorption properties. mdpi.com By extending the conjugation of the molecular backbone with CPDT, researchers can systematically tune the material's energy levels and broaden its absorption range into the near-infrared (NIR) spectrum. mdpi.comnih.gov For instance, NFAs developed with a CPDT-extended backbone and various halogenated end-groups have demonstrated maximum film absorptions between 790–850 nm. mdpi.com The electronegativity of these end-groups allows for the deepening of LUMO energy levels, which is crucial for efficient electron acceptance. mdpi.com Photovoltaic devices constructed from these novel NFAs have achieved power conversion efficiencies (PCEs) of up to 11.8%. mdpi.com

The versatility of this building block is further highlighted in the development of ternary blend OPVs. rsc.org NFAs featuring a dicyclopentadithienothiophene (DCDTT) core, a more extended version of the CPDT structure, have been synthesized and used as a third component in PM6:Y6-based solar cells. rsc.org This strategy can optimize light harvesting and energy level alignment, leading to an increase in PCE from 15.26% for the binary device to 16.27% for the ternary device. rsc.org

Table 1: Performance of Organic Photovoltaic Devices Utilizing Cyclopenta[b]thiophene-based Non-Fullerene Acceptors
NFA Central CoreDevice StructureOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Power Conversion Efficiency (PCE) (%)Reference
m-Me-ITIC (CPDT-based)Binary Blend--up to 11.8% mdpi.com
INDCDTT-b16 (DCDTT-based)Ternary (PM6:Y6:INDCDTT-b16)--16.27% rsc.org
TIND-DHT-BDTF (Cyclopenta[c]thiophene-dione based)Binary Blend (as donor)0.82 V22.6 mA/cm²11.1% researchgate.net

The same structural features that make cyclopenta[b]thiophene derivatives excellent for OPVs also render them suitable for organic field-effect transistors (OFETs). The charge transport properties of materials are critical for OFET performance, and the CPDT unit provides a robust framework for creating efficient charge-carrying semiconductors. nih.govnih.gov

Research has shown that the number of CPDT units within a molecule can systematically tune its charge-transporting characteristics. nih.gov A series of A-D-A molecules were synthesized where the number of CPDT units in the donor core was varied from one to three. x-mol.com This modification of the conjugated backbone led to a clear change in the material's energy levels. x-mol.com As a result, the charge-transporting polarity in OFETs switched from being electron-only to bipolar, demonstrating that the material could transport both holes and electrons. nih.gov Similarly, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits, a structure related to cyclopenta[b]thiophene-dione, exhibited balanced ambipolar charge transport with hole and electron mobilities of 0.011 cm² V⁻¹ s⁻¹ and 0.015 cm² V⁻¹ s⁻¹, respectively. rsc.org This tunability is essential for designing OFETs for a range of applications in flexible electronics and displays. nih.gov

Table 2: Charge Transport Properties in OFETs with Cyclopenta[b]thiophene-related Derivatives
MaterialCharge Transport TypeHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Reference
CPICs (varying CPDT units)Electron-only to Bipolar-- nih.gov
TPBIID (Thieno[3,2-c]pyridine-4,6-dione based)Ambipolar0.0110.015 rsc.org
PTPBIID-BT (Polymer of TPBIID)p-type dominated ambipolar0.16- rsc.org

Functionalization in Conjugated Polymer Backbones for Electronic Devices

The this compound moiety can be chemically modified and incorporated into the main chain of conjugated polymers. This functionalization allows for the creation of materials with properties engineered for specific electronic roles.

Donor-acceptor (D-A) copolymers, which consist of alternating electron-rich (donor) and electron-deficient (acceptor) units, are a cornerstone of modern organic electronics. rsc.org The this compound unit and its derivatives are effective electron-accepting building blocks for these copolymers. researchgate.netnrel.gov

In one study, a series of polymers were synthesized where derivatives of 4H-cyclopenta[c]thiophene-4,6(5H)-dione served as the acceptor unit, while benzodithiophene (BDT) or its fluorinated version acted as the donor unit. researchgate.net This D-A configuration is designed to facilitate intramolecular charge transfer, which in turn influences the polymer's optical and electronic properties, such as its absorption spectrum and HOMO/LUMO energy levels. rsc.orgnrel.gov By altering the length and type of the donor unit, the optoelectronic properties and film morphologies of the resulting polymers can be substantially tuned. rsc.org For instance, the introduction of fluorine atoms into the BDT donor unit was found to efficiently decrease the HOMO energy level of the resulting D-A polymer. researchgate.net When used as the donor material in a non-fullerene solar cell with the acceptor Y6BO, one of these polymers achieved a PCE of 11.1%. researchgate.net

Hole Transport Layer (HTL) materials are critical components in perovskite and organic solar cells, responsible for efficiently extracting and transporting holes from the active layer to the anode. frontiersin.org While direct application of this compound in HTLs is not extensively documented, its derivatives and related thiophene-based structures are promising candidates. ossila.comnih.gov

The suitability of a material for an HTL depends on factors like its HOMO energy level, which must align with that of the active layer, and its hole mobility. frontiersin.org Thiophene-based compounds are widely explored for HTLs due to their excellent charge transport capabilities and tunable electronic properties. nih.govrsc.org The CPDT unit, a derivative of cyclopenta[b]thiophene, is a known intermediate for high-performance materials used in organic electronics, including those for hole-transport applications. ossila.com The electron-rich nature of the thiophene (B33073) rings within the CPDT core can be leveraged to design molecules with appropriate HOMO levels for efficient hole extraction from perovskite or organic absorber layers. frontiersin.org Quantum mechanical studies on bithieno thiophene (BTTI) core-based molecules, which share structural similarities, suggest that strategic design can lead to materials with high hole mobility, a key requirement for efficient HTLs. nih.gov

Considerations for Development of Advanced Organic Electronic Materials

The successful development of advanced organic electronic materials based on this compound hinges on several key considerations. The versatility of the core structure allows for extensive chemical modification, which is a primary tool for tuning material properties.

A critical design strategy involves extending the π-conjugation of the molecular backbone. As seen with NFAs, increasing the number of CPDT units or fusing them into larger structures like DCDTT broadens the light absorption range and modulates the frontier molecular orbital energy levels (HOMO and LUMO). mdpi.comnih.govrsc.org This tunability is essential for optimizing the energy level alignment between donor and acceptor materials in OPVs, which governs the open-circuit voltage and efficiency of charge separation.

Comparative Academic Studies and Future Research Directions

Comparative Analysis with Isomeric Cyclopentathiophene Systems (e.g., 4H-Cyclopenta[c]thiophene-4,6(5H)-dione)

The mode of fusion in cyclopenta-fused thiophene (B33073) systems dramatically influences their molecular geometry, electronic structure, and, consequently, their performance in electronic devices. The distinction between the linear, quinoidal structure inherent in the [b]-fused isomer and the angular, non-quinoidal structure of the [c]-fused isomer is fundamental to their differing properties.

The synthesis of fused heterocyclic systems is often challenging, with isomeric purity being a critical concern. For the 4H-Cyclopenta[c]thiophene series, synthetic routes have been developed that often start from a pre-formed thiophene ring, subsequently building the cyclopentane (B165970) unit onto it. researchgate.net For instance, one approach involves an intramolecular radical cascade reaction of diynes and thioacetic acid to construct the thiophene scaffold with 3,4-fused-ring substitution, leaving the 2,5-positions available for further functionalization and polymerization. researchgate.net Another strategy for a related [c] fused system, 4H-cyclopenta[c]thiophene-5,5(6H)-dicarbonitrile, involves building the fused bicyclic system starting from the heterocycle and extending to the alicyclic unit. bohrium.com

Conversely, synthetic strategies for 4H-Cyclopenta[b]thiophene systems often involve the construction of the thiophene ring onto a cyclopentane precursor. While specific high-yield syntheses for 4H-Cyclopenta[b]thiophene-4,6(5H)-dione are not extensively detailed in current literature, general methodologies for analogous fused thiophenes, such as the cyclization of 1,4-dicarbonyl compounds with sulfurating agents like Lawesson's reagent, represent a potential route. nih.gov The choice of strategy is dictated by the availability of starting materials and the desired substitution patterns for subsequent functionalization at either the thiophene or cyclopentadione moieties.

Isomerism is a critical factor in tuning the performance of organic photovoltaic (OPV) materials. The 4H-Cyclopenta[c]thiophene-4,6(5H)-dione core has been successfully incorporated as an electron-acceptor unit in donor-acceptor conjugated polymers for polymer solar cells (PSCs). researchgate.net In a study, polymers based on indandione derivatives, including a unit derived from 4H-cyclopenta[c]thiophene-4,6(5H)-dione, were synthesized as donor materials for non-fullerene PSCs. These devices achieved a power conversion efficiency (PCE) of up to 11.1%, demonstrating the viability of this isomeric core in high-performance solar cells. researchgate.net The angular geometry of the [c]-fused system influences the polymer backbone conformation, affecting thin-film morphology, charge carrier mobility, and ultimately, device efficiency. researchgate.net

For the This compound isomer, there is a notable lack of specific studies incorporating it into polymer solar cells. However, based on the properties of other [b]-fused thiophene systems, a more rigid and planar backbone structure can be anticipated. This planarity could enhance π-π stacking and improve charge transport, a desirable characteristic for OPV materials. The electron-withdrawing nature of the dione (B5365651) functionality suggests it would function as an excellent acceptor unit. The differential impact of the linear versus angular fusion on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels would be significant, directly affecting the open-circuit voltage (Voc) and the absorption spectrum of the resulting polymers.

PropertyThis compound4H-Cyclopenta[c]thiophene-4,6(5H)-dione Derivative
Fusion Type Linear ([b] fusion)Angular ([c] fusion)
Anticipated Backbone More planar, rigidKinked, less planar
Potential Impact Enhanced π-stacking, potentially higher mobilityFavorable morphology, proven efficiency in PSCs researchgate.net
Reported PCE Not reported in literatureUp to 11.1% in a derived polymer system researchgate.net

Emerging Synthetic Methodologies for Enhanced Control and Efficiency in this compound Synthesis

While traditional multi-step syntheses for fused thiophenes exist, future research will likely focus on more efficient and scalable methods. Emerging methodologies such as C-H activation and annulation could provide more direct routes to the this compound core. These techniques can reduce the number of synthetic steps, minimize waste, and allow for the late-stage functionalization of the molecule, which is crucial for creating a library of derivatives for material screening. The development of a one-pot synthesis, perhaps via a tandem reaction sequence, would represent a significant advancement, making this promising building block more accessible for materials research. researchgate.net

Exploration of Novel Derivatization Strategies for Advanced Functional Materials

The functionalization of the this compound core is key to tuning its properties for specific applications. Future work should explore novel derivatization at two primary locations:

The Thiophene Ring: The α-positions of the thiophene ring are prime sites for halogenation followed by cross-coupling reactions (e.g., Stille, Suzuki), allowing for the introduction of various aryl or heteroaryl groups to extend the π-conjugated system and modulate the electronic properties.

The Cyclopentadione Bridge: The methylene (B1212753) bridge (C5 position) is a versatile point for functionalization. Knoevenagel condensation with various aldehydes or ketones can introduce bulky side groups to enhance solubility or electron-accepting moieties to lower the LUMO energy level for n-type semiconductor applications.

These strategies will enable the creation of a diverse range of materials with tailored band gaps, solubility, and solid-state packing, essential for advanced functional materials.

Expansion of Applications for this compound in Diverse Organic Electronic and Photonic Devices

While the isomeric [c]-fused system has shown promise in OPVs, the potential applications for this compound are broader. Its rigid, planar structure and inherent electron-accepting nature make it a strong candidate for:

n-Type Organic Field-Effect Transistors (OFETs): The electron-withdrawing dione groups should facilitate electron injection and transport. Derivatization to control molecular packing will be critical for achieving high charge carrier mobility.

Non-Fullerene Acceptors (NFAs): As a core component in A-D-A (Acceptor-Donor-Acceptor) type small molecule NFAs for OPVs. Its strong electron-accepting character could lead to efficient charge separation.

Electrochromic Materials: The redox activity of the dione moiety combined with the conjugated thiophene could lead to materials that change color upon application of an electrical potential.

Sensors: Functionalization with specific recognition units could allow for the development of chemical or biological sensors where binding events modulate the electronic or optical properties of the core.

Opportunities for Predictive Material Design through Advanced Computational Modeling

Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery of new materials based on the this compound core. Future research should leverage these predictive capabilities to:

Screen Virtual Libraries: Computationally screen libraries of derivatized compounds to predict their HOMO/LUMO energy levels, absorption spectra, and charge transport properties before undertaking laborious synthesis.

Understand Isomeric Effects: Perform detailed theoretical studies to precisely quantify the electronic and geometric differences between the [b] and [c] isomers and their impact on material properties.

Model Solid-State Packing: Predict the crystal packing of new derivatives to understand intermolecular interactions and estimate charge transport parameters, guiding the design of molecules that self-assemble into favorable morphologies for electronic devices. rsc.org

By integrating computational design with synthetic efforts, the development of next-generation organic electronic materials based on this versatile thiophene building block can be significantly streamlined.

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress using TLC and characterize intermediates via IR and ¹H NMR.
  • Optimize recrystallization solvents (e.g., DMF-acetic acid mixtures) to enhance purity .

How can researchers optimize reaction conditions to improve yield and regioselectivity?

Advanced Research Question
Key strategies include:

  • Reagent Selection : Use sterically hindered Grignard reagents to direct alkylation to the less substituted position, minimizing side products .
  • Temperature Control : Maintain low temperatures (−78°C to 0°C) during Grignard additions to suppress over-alkylation .
  • Catalytic Additives : Explore Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic reactivity at specific sites .

Q. Data-Driven Optimization :

  • Compare yields under varying conditions (e.g., solvent polarity, stoichiometry) using HPLC or GC-MS to identify optimal parameters .

What techniques are employed for structural characterization of this compound?

Basic Research Question

  • X-Ray Crystallography : Resolve bond lengths and angles (e.g., C–C bond precision ±0.004 Å) to confirm fused-ring geometry .
  • Spectroscopy :
    • IR : Identify carbonyl stretches (∼1700 cm⁻¹) and thiophene ring vibrations (∼700 cm⁻¹) .
    • ¹H NMR : Analyze diastereotopic protons in the cyclopenta ring (δ 2.5–3.5 ppm) and coupling patterns for regiochemical assignment .

Validation : Cross-reference experimental data with NIST Chemistry WebBook entries for cyclopenta-thiophene derivatives .

How should researchers address discrepancies in reported reaction yields across studies?

Advanced Research Question
Contradictions often arise from:

  • Impurity Profiles : Differences in starting material purity (e.g., residual moisture in Grignard reagents) .
  • Workup Procedures : Incomplete extraction or inadequate recrystallization steps affecting isolated yields .

Q. Resolution Strategies :

  • Replicate reactions using standardized protocols (e.g., anhydrous conditions, inert atmosphere) .
  • Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to calculate absolute yields .

What are critical considerations in designing experiments for derivatives of this compound?

Advanced Research Question

  • Functional Group Compatibility : Avoid strong acids/bases that may hydrolyze the dione moiety; prioritize mild conditions (e.g., Pd-catalyzed cross-couplings) .
  • Purification : Employ gradient column chromatography (SiO₂, hexane/EtOAc) to separate regioisomers .

Case Study : For sulfone ester derivatives, use methylphenylsulfonyl acetate under controlled pH to prevent ester degradation .

How can reaction mechanisms be elucidated for cyclopenta-thiophene dione syntheses?

Advanced Research Question

  • Isotopic Labeling : Introduce deuterium at reactive sites (e.g., C-5) to track hydride shifts via ²H NMR .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for key steps like ketone oxidation .

Experimental Validation : Trap intermediates using low-temperature quenching (−196°C) and analyze via ESI-MS .

How can computational tools enhance the study of this compound?

Advanced Research Question

  • Thermodynamic Data : Calculate enthalpy of formation using NIST-recommended group contribution methods .
  • Reactivity Prediction : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Validation : Compare computed IR spectra with experimental data to refine force-field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.